Cas no 1256823-76-3 (4-bromo-5-chloro-pyridine-2-carbonitrile)

4-Bromo-5-chloro-pyridine-2-carbonitrile is a halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its bromo and chloro substituents enhance reactivity, making it a versatile intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The electron-withdrawing nitrile group further facilitates nucleophilic substitution, enabling selective functionalization. This compound is particularly valuable in the development of heterocyclic scaffolds for bioactive molecules, offering precise control over molecular architecture. High purity and stability under standard conditions ensure reliable performance in synthetic applications. Its structural features make it a preferred choice for researchers designing novel compounds in medicinal and materials chemistry.
4-bromo-5-chloro-pyridine-2-carbonitrile structure
1256823-76-3 structure
Product Name:4-bromo-5-chloro-pyridine-2-carbonitrile
CAS No:1256823-76-3
MF:C6H2BrClN2
MW:217.450479030609
MDL:MFCD18257834
CID:4803306
PubChem ID:118833189
Update Time:2026-02-27

4-bromo-5-chloro-pyridine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-5-chloropicolinonitrile
    • 4-bromo-5-chloropyridine-2-carbonitrile
    • 4-Bromo-5-chloro-pyridine-2-carbonitrile
    • SY201705
    • 1256823-76-3
    • PB40111
    • EN300-213163
    • BS-43113
    • P18159
    • CS-0183674
    • MFCD18257834
    • 4-bromo-5-chloro-pyridine-2-carbonitrile
    • MDL: MFCD18257834
    • Inchi: 1S/C6H2BrClN2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H
    • InChI Key: KKIODOZFQRPYFT-UHFFFAOYSA-N
    • SMILES: BrC1C(=CN=C(C#N)C=1)Cl

Computed Properties

  • Exact Mass: 215.90899g/mol
  • Monoisotopic Mass: 215.90899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 36.7

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4-bromo-5-chloro-pyridine-2-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:1256823-76-3)4-bromo-5-chloro-pyridine-2-carbonitrile
Order Number:A1046499
Stock Status:in Stock
Quantity:500mg/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:22
Price ($):309.0/1818.0
Email:sales@amadischem.com

Additional information on 4-bromo-5-chloro-pyridine-2-carbonitrile

Comprehensive Overview of 4-Bromo-5-Chloro-Pyridine-2-Carbonitrile (CAS 1256823-76-3)

4-Bromo-5-chloro-pyridine-2-carbonitrile (CAS 1256823-76-3) is a halogenated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its bromo and chloro substituents on the pyridine ring, serves as a versatile intermediate in organic synthesis. Its unique structure makes it valuable for constructing complex molecules, particularly in the development of heterocyclic compounds and bioactive agents. Researchers frequently explore its reactivity in cross-coupling reactions, a topic trending in modern synthetic chemistry due to its applications in drug discovery.

The growing demand for pyridine-based building blocks like 4-bromo-5-chloro-pyridine-2-carbonitrile aligns with the surge in interest for small-molecule therapeutics and precision agriculture. Recent publications highlight its role in synthesizing kinase inhibitors, a hot topic in oncology research. Additionally, its potential in crop protection chemicals resonates with the global push for sustainable farming solutions. Users searching for "halogenated pyridine synthesis" or "CAS 1256823-76-3 applications" often seek insights into its regioselective functionalization—a key challenge addressed in advanced catalytic methodologies.

From a technical perspective, 4-bromo-5-chloro-pyridine-2-carbonitrile exhibits remarkable stability under standard conditions, making it suitable for multistep synthetic routes. Its nitrile group offers diverse transformation opportunities, such as hydrolysis to carboxylic acids or reduction to primary amines—frequently discussed in forums about molecular diversification strategies. The compound’s X-ray crystallography data (a trending search term among crystallographers) confirms its planar pyridine core with distinct bond angles influenced by the electron-withdrawing cyano group.

Environmental and safety considerations for handling 4-bromo-5-chloro-pyridine-2-carbonitrile follow standard laboratory protocols for halogenated organics. While not classified as hazardous under major regulatory frameworks, proper ventilation and PPE are recommended—a detail often queried in "safe handling of nitrile-containing compounds" searches. The compound’s low aqueous solubility (a property analyzed in "solubility prediction models" studies) necessitates organic solvents for most reactions, aligning with green chemistry principles when using recyclable media like cyclopentyl methyl ether.

Innovative applications of CAS 1256823-76-3 include its use in metal-organic frameworks (MOFs) research—an area exploding in materials science due to MOFs’ gas storage capabilities. The compound’s rigid pyridine backbone serves as an excellent linker in coordination polymers, a subject frequently appearing in "porous material design" literature. Furthermore, its UV-Vis absorption properties make it relevant to photocatalysis studies, another trending interdisciplinary field combining chemistry and renewable energy research.

Analytical characterization of 4-bromo-5-chloro-pyridine-2-carbonitrile typically involves HPLC purity analysis (a common search term for quality control) and multinuclear NMR spectroscopy. The 13C NMR spectrum distinctly shows the nitrile carbon at ~115 ppm, while the pyridine protons appear as characteristic doublets in 1H NMR—details crucial for researchers verifying synthetic intermediates. Mass spectrometry often reveals a molecular ion peak at m/z 217/219 (Br isotope pattern), a fingerprint discussed in "halogen mass spec interpretation" guides.

The commercial availability of 4-bromo-5-chloro-pyridine-2-carbonitrile from specialty chemical suppliers meets the needs of both academic and industrial researchers. Procurement searches often include terms like "high-purity pyridine derivatives" or "custom halogenation services," reflecting the demand for tailored intermediates. Scalable synthetic routes to this compound—frequently optimized via microwave-assisted chemistry (a technique popular in high-throughput synthesis)—are documented in several process chemistry patents, emphasizing its industrial relevance.

Emerging studies explore the computational chemistry aspects of 4-bromo-5-chloro-pyridine-2-carbonitrile, particularly its frontier molecular orbitals and electrostatic potential maps. These computational approaches, often searched as "DFT for heterocycles," help predict reactivity patterns and guide synthetic planning. The compound’s HOMO-LUMO gap suggests suitability for electron-transfer processes, linking it to cutting-edge research in organic electronic materials.

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Amadis Chemical Company Limited
(CAS:1256823-76-3)4-bromo-5-chloro-pyridine-2-carbonitrile
A1046499
Purity:99%/99%
Quantity:500mg/25g
Price ($):309.0/1818.0
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